N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide is a complex organic compound featuring an adamantane core, a cyclopropane ring, and a phenyl group
Synthetic Routes and Reaction Conditions:
Adamantane Derivative Synthesis: The synthesis typically begins with adamantane or its derivatives. The adamantane core is functionalized to introduce the hydroxyl group at the 2-position.
Phenyl Group Attachment: The phenyl group is introduced through a reaction with a suitable phenyl-containing reagent.
Cyclopropanecarboxamide Formation:
Industrial Production Methods: Industrial production involves scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl group.
Substitution: Various substitution reactions can occur, especially at the adamantane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Adamantane-2-carboxylic acid derivatives.
Reduction Products: Reduced phenyl derivatives.
Substitution Products: Adamantane derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions. Medicine: Industry: Utilized in material science for developing new polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The adamantane core can bind to enzymes or receptors, while the phenyl group may engage in π-π interactions. The cyclopropane ring can influence the conformational stability of the compound, affecting its biological activity.
Comparison with Similar Compounds
Adamantane Derivatives: Similar compounds include various adamantane-based molecules with different substituents.
Cyclopropanecarboxamide Derivatives: Compounds with cyclopropane rings attached to different aromatic groups.
Phenyl-Substituted Compounds: Other phenyl-substituted molecules with different core structures.
Uniqueness: N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide stands out due to its combination of adamantane, cyclopropane, and phenyl groups, which provides unique chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(14-5-6-14)21-18-4-2-1-3-17(18)20(23)15-8-12-7-13(10-15)11-16(20)9-12/h1-4,12-16,23H,5-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOCMAHFECOGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3(C4CC5CC(C4)CC3C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145198 | |
Record name | N-[2-(2-Hydroxytricyclo[3.3.1.13,7]dec-2-yl)phenyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241146-67-8 | |
Record name | N-[2-(2-Hydroxytricyclo[3.3.1.13,7]dec-2-yl)phenyl]cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241146-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Hydroxytricyclo[3.3.1.13,7]dec-2-yl)phenyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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